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Compound of Interest

Compound Name: 2,5-Dichloro-3-iodopyridine

Cat. No.: B1389281 Get Quote

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

agrochemical development, certain molecular frameworks emerge as "privileged scaffolds" due

to their versatile reactivity and prevalence in biologically active molecules. 2,5-dichloro-3-
iodopyridine is a quintessential example of such a scaffold. Its strategic halogenation provides

a platform for sequential, regioselective functionalization through a variety of cross-coupling

reactions, making it an invaluable building block for creating complex molecular architectures.

[1][2][3]

The efficacy and safety of any therapeutic agent or advanced material derived from this

intermediate are inextricably linked to its precise three-dimensional structure. An unambiguous

confirmation of its atomic connectivity, conformation, and potential intermolecular interactions is

not merely an academic exercise; it is a foundational requirement for rational drug design,

process optimization, and regulatory compliance. This guide provides an in-depth, multi-

technique approach to the complete structural elucidation of 2,5-dichloro-3-iodopyridine,

blending established analytical principles with practical, field-proven insights.

Physicochemical and Molecular Profile
A foundational understanding begins with the compound's basic properties. These data are

critical for sample handling, solvent selection, and interpretation of subsequent analytical

results.
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Property Value Source(s)

Molecular Formula C₅H₂Cl₂IN [1][4]

Molecular Weight 273.89 g/mol [4][5]

CAS Number 942206-23-7 [1][6]

Appearance
White to off-white

solid/crystalline powder
[7]

Melting Point 51-53 °C [4]

Boiling Point ~278.7 °C at 760 mmHg [4]

Density ~2.1 g/cm³ [4]

Purity (Typical) ≥ 97-98% [1][5]

Mass Spectrometry: Unambiguous Molecular
Weight and Isotopic Fingerprinting
Mass spectrometry (MS) is the first-line technique for confirming the molecular weight and

elemental composition of a synthesized compound. For halogenated molecules, the

characteristic isotopic patterns provide a definitive signature.

Expertise & Rationale
The presence of chlorine and iodine makes the molecular ion (M⁺) region of the mass

spectrum particularly informative. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl

(~24.2%), in an approximate 3:1 ratio.[8][9] Iodine is monoisotopic (¹²⁷I). Therefore, a molecule

containing two chlorine atoms will exhibit a characteristic pattern of peaks at M, M+2, and M+4,

with relative intensities of approximately 9:6:1.[9] This pattern is a powerful diagnostic tool.

Electron Ionization (EI) is often used to induce fragmentation, providing clues about the

molecule's connectivity. The C-I bond is weaker than the C-Cl and C-C/C-N bonds of the

pyridine ring and is expected to be a primary site of fragmentation.

Predicted Mass Spectrum Characteristics
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Molecular Ion Cluster: The molecular ion peak for the most abundant isotopes

(C₅H₂³⁵Cl₂¹²⁷IN) is expected at m/z = 273. Subsequent peaks corresponding to the presence

of ³⁷Cl isotopes will appear at m/z = 275 (M+2) and m/z = 277 (M+4). The intensity ratio of

these peaks should be approximately 9:6:1, confirming the presence of two chlorine atoms.

Key Fragmentation Pathways:

Loss of an iodine radical (•I, 127 u): A prominent fragment at m/z ≈ 146, corresponding to

the [C₅H₂Cl₂N]⁺ cation. This fragment will also exhibit an M'/M'+2 pattern with a ~3:1 ratio,

confirming the retention of the two chlorine atoms.

Loss of a chlorine radical (•Cl, 35/37 u): A fragment corresponding to the loss of one

chlorine atom is also possible, which would lead to a cluster around m/z ≈ 238.

Loss of HCN (27 u): A common fragmentation pathway for pyridine rings, leading to

smaller fragments.[10]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Preparation: Dissolve a small quantity (~0.1 mg) of 2,5-dichloro-3-iodopyridine in

a volatile organic solvent (e.g., dichloromethane or methanol).

Instrument Setup:

Use a GC-MS or a direct insertion probe.

Set the ionization energy to a standard value of 70 eV. This energy level is sufficient to

cause reproducible fragmentation patterns while maximizing ion yield.

Set the mass analyzer to scan a range that includes the expected molecular weight (e.g.,

m/z 50-350).

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum.

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/publication/5292537_Recognizing_a-_b-_or_g-substitution_in_pyridines_by_mass_spectrometry
https://www.benchchem.com/product/b1389281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify the molecular ion cluster (M, M+2, M+4) and confirm its m/z values and isotopic

abundance ratio (~9:6:1).

Identify major fragment ions and propose fragmentation pathways consistent with the

known structure.[11] Compare the observed spectrum to a spectral database if available.

NMR Spectroscopy: Mapping the Carbon-Hydrogen
Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the

precise connectivity of atoms in a molecule. For 2,5-dichloro-3-iodopyridine, both ¹H and ¹³C

NMR are essential.

Molecular Structure and Predicted NMR Assignments
Caption: Atomic numbering for NMR assignment.

¹H NMR Spectroscopy: Rationale and Predictions
The molecule has two aromatic protons at the C4 and C6 positions. Their chemical shifts are

influenced by the electronegativity of the adjacent nitrogen and halogen atoms. The protons will

exhibit spin-spin coupling.

Predicted Chemical Shifts (in CDCl₃):

H6: Expected to be the most downfield proton (~8.0-8.4 ppm) due to its position alpha to

the electronegative nitrogen atom.

H4: Expected to be slightly more upfield (~7.8-8.2 ppm) than H6.

Predicted Coupling: The two protons (H4 and H6) are four bonds apart (meta-coupling). This

will result in a small coupling constant (⁴JH-H) of approximately 2-3 Hz. Both signals should

appear as sharp doublets.

¹³C NMR Spectroscopy: Rationale and Predictions
The molecule has five distinct carbon environments. The chemical shifts are heavily influenced

by the directly attached substituents (N, Cl, I).
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Predicted Chemical Shifts (in CDCl₃):

C2 & C5 (C-Cl): Carbons attached to chlorine are deshielded. Based on data for 2,5-

dichloropyridine, these would be in the ~145-150 ppm range.[12]

C6 (C-H, alpha to N): Also significantly deshielded due to the adjacent nitrogen, expected

around ~150-155 ppm.

C4 (C-H): Expected to be the most shielded of the CH carbons, likely in the ~135-140 ppm

range.

C3 (C-I): The "heavy atom effect" of iodine is unique. Unlike the deshielding effect of

chlorine, the large electron cloud of iodine can induce shielding. This carbon is expected to

appear at a significantly upfield position, potentially in the ~90-100 ppm range. This

unusually shielded signal is a key diagnostic feature for the position of the iodine atom.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm) if the solvent does not provide a reference signal.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher

spectrometer.

Ensure adequate spectral width to cover the aromatic region (e.g., 0-10 ppm).

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the signals to confirm the 1:1 proton ratio. Measure the coupling constant (J-

value) of the doublets.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single

sharp peak for each unique carbon.[13]
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Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low

natural abundance. A spectral width of 0-200 ppm is standard.

Rationale for Advanced Experiments: If assignments are ambiguous, a 2D HSQC

(Heteronuclear Single Quantum Coherence) experiment can be performed. This

experiment correlates each carbon signal with the signal of the proton(s) directly attached

to it, definitively linking the H4 signal to the C4 signal and the H6 signal to the C6 signal.

Single-Crystal X-ray Diffraction: The Definitive 3D
Structure
While NMR and MS establish connectivity, only single-crystal X-ray diffraction (SC-XRD) can

provide the unambiguous three-dimensional arrangement of atoms in the solid state, including

precise bond lengths, bond angles, and intermolecular interactions.[14]

Expertise & Rationale: The Significance of Halogen
Bonding
Although a published crystal structure for this specific molecule is not readily available, the

analysis would be of significant interest due to the presence of three different halogen atoms.

The primary analytical goal beyond confirming the covalent structure is to investigate non-

covalent interactions, particularly halogen bonding.

A halogen bond is a highly directional, attractive interaction between an electrophilic region on

a halogen atom (the σ-hole) and a Lewis base.[15][16] In 2,5-dichloro-3-iodopyridine, the

large, polarizable iodine atom is an excellent halogen bond donor.[15] The pyridine nitrogen is

an excellent halogen bond acceptor. Therefore, a strong C3-I···N interaction is highly

anticipated to be a dominant feature in the crystal packing, directing the supramolecular

assembly.[17][18][19] Weaker C-Cl···N or C-I···Cl interactions may also be present.

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystallization: This is often the rate-limiting step.[14]

Method: Slow evaporation is a common technique. Dissolve the compound to near-

saturation in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate,
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hexane/dichloromethane).

Procedure: Loosely cap the vial and leave it undisturbed in a vibration-free environment.

Over several days or weeks, as the solvent slowly evaporates, single crystals suitable for

diffraction may form.

Crystal Selection and Mounting:

Under a microscope, select a well-formed, transparent crystal without visible cracks or

defects.

Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (~100 K)

on the diffractometer. This minimizes thermal motion and radiation damage during data

collection.

Data Collection:

Mount the sample on a modern single-crystal X-ray diffractometer equipped with a CCD or

CMOS detector.[20]

The instrument will automatically center the crystal and determine the unit cell parameters.

A full sphere of diffraction data is collected by rotating the crystal through a series of

angles and exposing it to a monochromatic X-ray beam.

Structure Solution and Refinement:

The collected diffraction intensities are processed to solve the phase problem and

generate an initial electron density map.

An atomic model is built into the map.

The model is refined against the experimental data, adjusting atomic positions and thermal

parameters to minimize the difference between observed and calculated structure factors.

The final R-factor is a measure of the quality of the fit.

Data Analysis:
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Confirm the covalent structure: bond lengths, bond angles, and torsion angles.

Analyze the crystal packing. Use software to identify and measure intermolecular

distances and angles, specifically searching for short contacts indicative of halogen bonds

(e.g., I···N distance significantly shorter than the sum of the van der Waals radii) and

favorable geometries (C-I···N angle approaching 180°).

Integrated Structural Elucidation Workflow
No single technique provides the complete picture. The true power of structural analysis lies in

the integration of orthogonal techniques, where the results of each experiment validate and

complement the others.
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Caption: Integrated workflow for structural elucidation.

Computational Modeling as a Validating Tool
Density Functional Theory (DFT) calculations can be used to complement experimental data.

[21] By providing the experimentally determined crystal structure as a starting point, one can

calculate theoretical NMR chemical shifts. A strong correlation between the calculated and

experimental shifts provides a high degree of confidence in the structural assignment.

Furthermore, molecular electrostatic potential (MEP) maps can be calculated to visualize the

electrophilic σ-hole on the iodine atom, providing theoretical support for the experimentally

observed halogen bonding.[16][18]

Conclusion
The structural analysis of 2,5-dichloro-3-iodopyridine is a multi-faceted process that relies on

the synergistic application of mass spectrometry, NMR spectroscopy, and X-ray diffraction.

While MS confirms the elemental composition and NMR elucidates the precise atomic

connectivity, SC-XRD provides the definitive solid-state structure and reveals the crucial role of

non-covalent interactions, such as halogen bonding, in its supramolecular assembly. For any

researcher utilizing this versatile building block, a rigorous application of the workflows

described in this guide is essential for ensuring scientific integrity and accelerating the

development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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